molecular formula C21H20N4OS B5419467 5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile

5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile

Cat. No. B5419467
M. Wt: 376.5 g/mol
InChI Key: AXOVONGURINTPY-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxazole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth of cancer cells by interfering with the cell cycle progression and DNA synthesis. The antiviral activity of this compound may be due to its ability to inhibit viral replication and entry into host cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and protein kinase C. This compound has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation. In addition, it has been reported to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile in lab experiments is its potent anticancer and antiviral activity. This compound has been shown to be effective against a wide range of cancer cell lines and viral strains. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.

Future Directions

There are several future directions for the research on 5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile. One area of interest is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the mechanism of action of this compound in more detail. Additionally, the potential use of this compound in combination with other anticancer or antiviral agents is an area of future research. Finally, the development of novel drug delivery systems for this compound may also be explored to improve its efficacy and reduce toxicity.

Synthesis Methods

The synthesis of 5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile involves the condensation reaction between 2-(2-thienyl)acetonitrile and 4-(chloromethyl)benzylpiperazine in the presence of a base, followed by cyclization with oxalic acid. The purity and yield of the final product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been investigated for its antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c22-15-19-21(26-20(23-19)9-8-18-7-4-14-27-18)25-12-10-24(11-13-25)16-17-5-2-1-3-6-17/h1-9,14H,10-13,16H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOVONGURINTPY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)C=CC4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)/C=C/C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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